molecular formula C11H22O3 B8411086 2-[1-(2-Hydroxyethyl)cyclohexyl]propane-1,3-diol

2-[1-(2-Hydroxyethyl)cyclohexyl]propane-1,3-diol

Cat. No. B8411086
M. Wt: 202.29 g/mol
InChI Key: RVAHRAVQUBJJFX-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of dimethyl 2-(1-methoxycarbonylmethylcyclohexyl)malonate (490 mg) in tetrahydrofuran (15 mL) was added lithium aluminum hydride (195 mg) under ice cooling. The solution was stirred under reflux for 1 hour, and then, cooled on ice. Diethyl ether was added to the solution, followed by addition of water (0.2 mL) and a 15% aqueous sodium hydroxide solution (0.2 mL). After stirring the solution at room temperature for 15 minutes, water (0.6 mL) was added thereto, and it was stirred at room temperature for additional 30 minutes. The solution was dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, chloroform:methanol=85:15) to give the title compound (200 mg).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][C:6]1([CH:12]([C:17](OC)=[O:18])[C:13](OC)=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[OH-].[Na+]>O1CCCC1.O>[OH:2][CH2:3][CH2:5][C:6]1([CH:12]([CH2:13][OH:14])[CH2:17][OH:18])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
COC(=O)CC1(CCCCC1)C(C(=O)OC)C(=O)OC
Name
Quantity
195 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
STIRRING
Type
STIRRING
Details
After stirring the solution at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
it was stirred at room temperature for additional 30 minutes
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (silica gel, chloroform:methanol=85:15)

Outcomes

Product
Name
Type
product
Smiles
OCCC1(CCCCC1)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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